molecular formula C14H13ClF2N2O3S B2723858 6-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]-N-methylpyridine-3-sulfonamide CAS No. 1365631-74-8

6-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]-N-methylpyridine-3-sulfonamide

Cat. No.: B2723858
CAS No.: 1365631-74-8
M. Wt: 362.78
InChI Key: NJJGXKLHHZFOBD-UHFFFAOYSA-N
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Description

6-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]-N-methylpyridine-3-sulfonamide is a complex organic compound that features a pyridine ring substituted with a sulfonamide group, a chloro group, and a difluoromethoxyphenylmethyl group

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 6-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites . The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]-N-methylpyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethoxy group enhances its lipophilicity and metabolic stability, while the sulfonamide group contributes to its potential as an enzyme inhibitor .

Properties

IUPAC Name

6-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]-N-methylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF2N2O3S/c1-19(23(20,21)12-6-7-13(15)18-8-12)9-10-2-4-11(5-3-10)22-14(16)17/h2-8,14H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJGXKLHHZFOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OC(F)F)S(=O)(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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